

Personal protective equipment for handling SP2509

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Compound of Interest

Compound Name: SP2509

Cat. No.: B612197

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Essential Safety and Handling Guide for SP2509

This document provides immediate safety, handling, and disposal protocols for **SP2509**, a potent and selective reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper logistical management.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling **SP2509**, the following personal protective equipment is mandatory.

PPE Category	Specific Recommendations
Eye/Face Protection	Wear chemical safety goggles or a face shield.
Skin Protection	
Hand Protection	Wear protective gloves (e.g., nitrile rubber).
Body Protection	Wear a laboratory coat.
Respiratory Protection	Use a dust mask or respirator if handling large quantities or if dust is generated.

Operational and Disposal Plans

Handling:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust or fumes.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated place.
- Protect from light.
- Long-term storage recommendations vary by supplier, with -20°C being a common temperature.^[1]

Disposal:

- Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations.
- Do not allow product to enter drains.

Quantitative Data Summary

The following tables summarize key quantitative data for **SP2509**.

Inhibitory Concentrations and Selectivity

Target	IC ₅₀	Other Notes
LSD1	13 nM[1][2]	Reversible inhibitor.
Monoamine Oxidase A (MAO-A)	>300 µM	Exhibits excellent selectivity over MAOs.
Monoamine Oxidase B (MAO-B)	>300 µM	Exhibits excellent selectivity over MAOs.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₉ H ₂₀ ClN ₃ O ₅ S
Molecular Weight	437.90 g/mol
Purity	>98%
Form	Solid
Solubility (DMSO)	25 mg/mL to 50 mg/mL
Stability	≥ 4 years when stored correctly

Experimental Protocols

Preparation of Stock Solutions:

- **DMSO Stock:** Dissolve **SP2509** in fresh DMSO to a desired concentration, for example, 50 mg/mL. Store aliquots at -20°C; stock solutions are stable for up to 6 months.
- **Aqueous Working Solutions:** For a 1 mL working solution, specific protocols suggest adding a small volume of a concentrated DMSO stock to a mixture of PEG300, Tween80, and ddH₂O. The mixed solution should be used immediately.
- **In Vivo Formulation (Corn Oil):** For a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. This preparation should be used immediately.

Cell-Based Assays:

- **Treatment of Acute Myeloid Leukemia (AML) Cells:** In cultured AML cells, **SP2509** has been used to study its effects on LSD1 binding to CoREST and the expression of p21, p27, and CCAAT/enhancer binding protein α .
- **Treatment of Retinoblastoma (RB) Cells:** Y79 cells treated with 5 μ M **SP2509** for 48 hours showed significant inhibition of cell growth.
- **Western Blot Analysis:** To confirm LSD1 inhibition, ARK2 and TOV112D cells can be treated with 100 nM **SP2509** for 24 hours. Increased levels of H3K4Me2 in protein lysates indicate LSD1 inhibition.

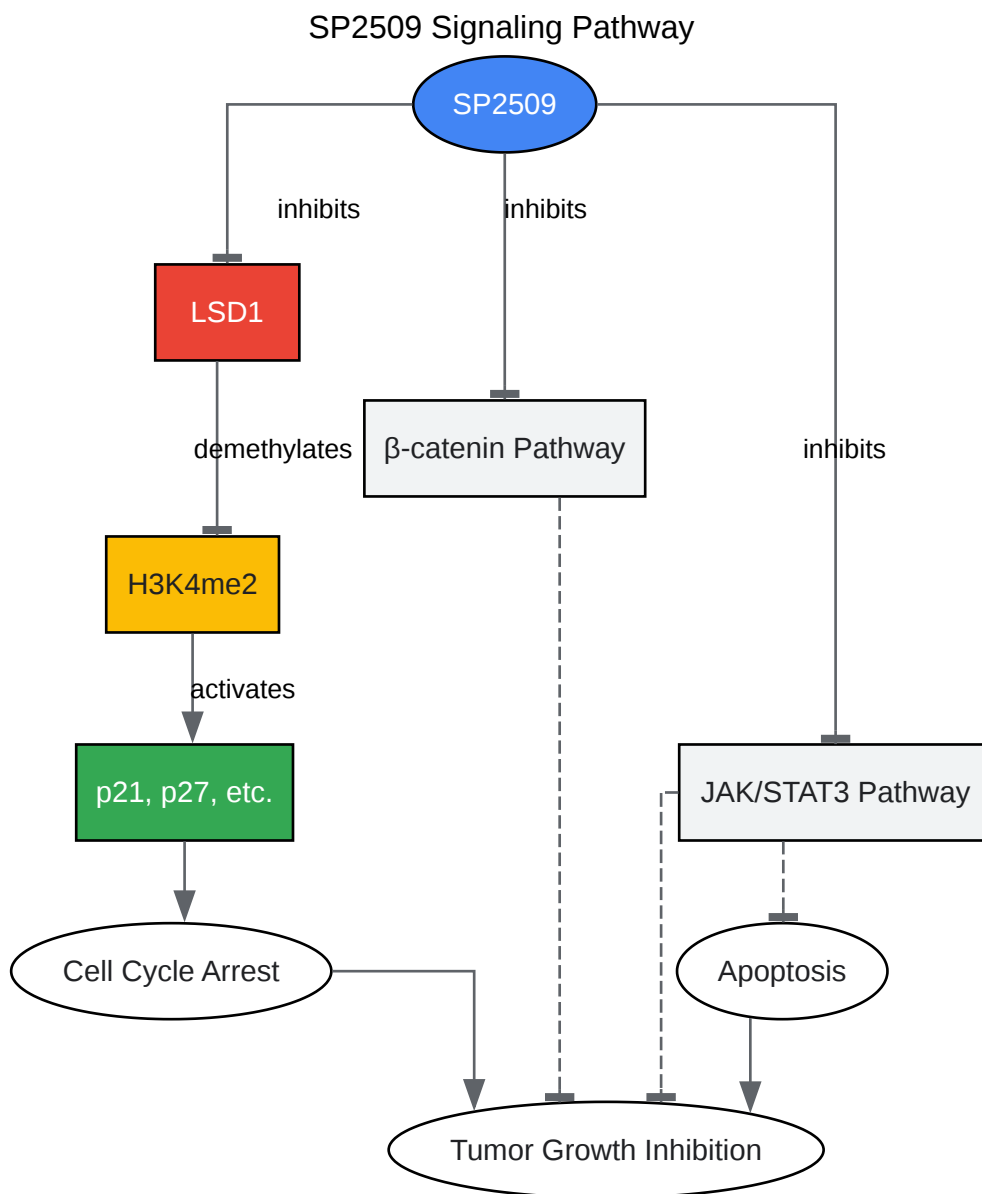
In Vivo Experiments:

- **AML Xenograft Mouse Model:** Mice with AML xenografts can be treated with **SP2509** at a dose of 25 mg/kg biweekly via intraperitoneal injection for three weeks to assess effects on survival.

Signaling Pathway and Experimental Workflow

SP2509 Mechanism of Action

SP2509 is a reversible inhibitor of the histone demethylase LSD1. By inhibiting LSD1, **SP2509** prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to increased levels of H3K4me2. This epigenetic modification results in the increased expression of tumor suppressor genes such as p21 and p27. In some cancers, **SP2509** has also been shown to suppress the β -catenin and JAK/STAT3 signaling pathways.

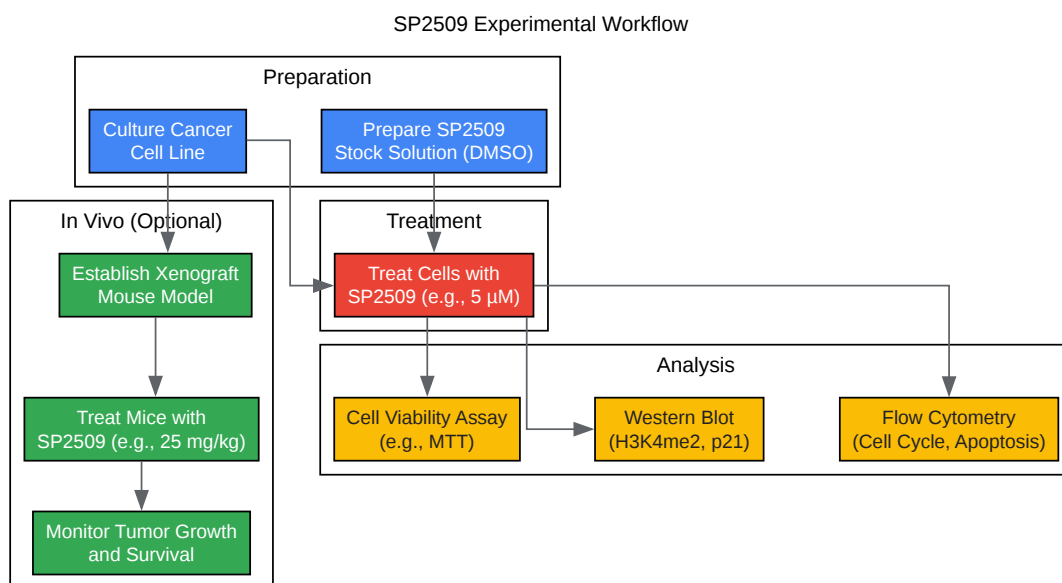


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Caption: Mechanism of **SP2509** via LSD1 inhibition.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of **SP2509** in a cancer cell line.



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Caption: Workflow for **SP2509** cancer cell studies.

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References

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